Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Overview
Description
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is an intriguing compound known for its multifaceted applications in various fields of science and industry. This compound exhibits unique chemical properties that make it a subject of interest for researchers and professionals alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine typically involves multi-step processes. A common synthetic route includes:
Formation of the Piperazine Derivative: : Starting with the precursor 4-methyl-piperazine, methylation occurs at the nitrogen atom to introduce a methyl group.
Aromatic Substitution: : The 4-methyl-piperazin-1-ylmethyl derivative is then subjected to aromatic substitution with a 4-trifluoromethyl-2-chloropyridine compound under basic conditions.
Dimethylation: : Lastly, the compound undergoes dimethylation at the amino group to yield the final product.
Industrial Production Methods
Industrial production methods of this compound may involve continuous flow synthesis, which enhances efficiency and yield. The reagents are passed through a series of reactors, where temperature, pressure, and reaction time are precisely controlled to optimize the production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is known to undergo several types of chemical reactions, including:
Oxidation: : Can be oxidized under mild conditions to form N-oxides.
Reduction: : Reduction can lead to the removal of the trifluoromethyl group or reduction of the pyridine ring.
Substitution: : Various nucleophilic and electrophilic substitution reactions are feasible due to the presence of the aromatic and pyridine rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Halogens (like Cl₂ or Br₂) or alkylating agents under specific catalysts.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : De-trifluoromethylated or reduced pyridine derivatives.
Substitution: : Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for the synthesis of more complex molecules due to its reactive sites.
Biology
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has been studied for its potential as a ligand in biochemical assays. It can bind to certain proteins, enabling the study of protein-ligand interactions.
Medicine
While not widely used in clinical settings, its structural analogs have shown potential in drug discovery, particularly in targeting neurological receptors.
Industry
In the industrial sector, it is used in the manufacture of specialty chemicals and materials, including certain dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. Its trifluoromethyl and piperazine groups enable it to fit into specific active sites, modulating the activity of the target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl-{6-[4-(4-ethyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-fluoromethyl-pyridin-2-yl}-amine
Highlights of Its Uniqueness
The specific configuration of the trifluoromethyl and piperazine groups in Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine gives it unique binding properties.
The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, distinguishing it from its analogs.
So, there we have it: a thorough look into the compound this compound. Quite a molecular marvel, wouldn't you agree?
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4/c1-25(2)19-13-17(20(21,22)23)12-18(24-19)16-6-4-15(5-7-16)14-27-10-8-26(3)9-11-27/h4-7,12-13H,8-11,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPZILDYIIXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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